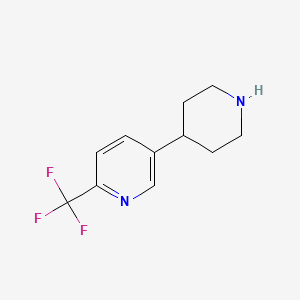

5-(哌啶-4-基)-2-(三氟甲基)吡啶

描述

Synthesis Analysis

The synthesis of compounds similar to “5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine” has been explored in various studies. For instance, several (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives were synthesized to explore the anticancer effect associated with the piperidine framework . Another study designed and synthesized a series of AKT inhibitors possessing a piperidin-4-yl side chain .Chemical Reactions Analysis

The chemical reactions involving “5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine” are not explicitly mentioned in the available literature .Physical and Chemical Properties Analysis

The physical and chemical properties of “5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine” are not explicitly mentioned in the available literature .科学研究应用

环化催化剂

三氟甲磺酸(三氟酸)被用作均烯基磺酰胺的 5-endo 环化的催化剂,以生成吡咯烷和均哌啶,表明在合成多环体系中具有潜在应用。这一过程表明了形成这些结构相对于哌啶的优先性,即使在捕获叔碳正离子时也是如此,突出了三氟甲基在化学合成中的作用(哈斯金斯和奈特,2002 年)。

氮杂环丙烯环扩大策略

使用 1-(3,3,3-三氟-2,2-二羟基丙基)吡啶-1-溴化物通过 2H-氮杂环丙烯环扩大策略制备三氟甲基取代的氨基吡咯,表明其在合成烷基 4-氨基-5-(三氟甲基)-1H-吡咯-2-羧酸酯中的用途。这一过程能够将初级产物转化为烷基 4-氨基-3-芳基-1-甲基-5-(三氟甲基)-1H-吡咯-2-羧酸酯,显示了其在药物化学中的重要性(赫列布尼科夫等人,2018 年)。

腐蚀抑制

量子化学计算和分子动力学模拟被用于研究哌啶衍生物在铁腐蚀中的吸附和腐蚀抑制性能。这些研究为腐蚀抑制剂的设计和哌啶衍生物与金属表面的相互作用提供了见解,表明其在材料科学和工程中的应用(卡亚等人,2016 年)。

作用机制

Target of Action

The primary target of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is the AKT protein , a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine interacts with the AKT protein, inhibiting its activity. This inhibition prevents the phosphorylation of AKT, a process that is crucial for its activation .

Biochemical Pathways

The inhibition of AKT disrupts several biochemical pathways. Most notably, it affects the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression and growth. The disruption of this pathway leads to a decrease in cell proliferation .

Result of Action

The result of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine’s action is a potent anti-proliferative effect on cells, particularly on PC-3 prostate cancer cells . By inhibiting AKT, the compound induces apoptosis (programmed cell death), thereby inhibiting the growth of cancer cells .

安全和危害

未来方向

生化分析

Biochemical Properties

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of AKT1, a serine/threonine-specific protein kinase. This compound interacts with various enzymes, proteins, and other biomolecules, including AKT1, to inhibit its phosphorylation and subsequent activation. The nature of these interactions involves binding to the active site of AKT1, thereby preventing its interaction with downstream signaling molecules .

Cellular Effects

The effects of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in PC-3 prostate cancer cells by inhibiting the phosphorylation of AKT1 . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of AKT1 and other related proteins. The inhibition of AKT1 leads to the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes, thereby promoting cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of action of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine involves its binding interactions with AKT1 and other biomolecules. By binding to the active site of AKT1, this compound inhibits its phosphorylation and activation, leading to the suppression of downstream signaling pathways that promote cell survival and proliferation . Additionally, 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine may also interact with other enzymes and proteins involved in cell signaling and gene expression, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine have been observed to change over time. This compound exhibits high metabolic stability in human liver microsomes, indicating its potential for long-term use in biochemical studies .

Dosage Effects in Animal Models

The effects of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, this compound effectively inhibits AKT1 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including off-target interactions with other proteins and enzymes . Threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic potential of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine while minimizing its toxicity .

Metabolic Pathways

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is involved in various metabolic pathways, primarily through its interaction with AKT1 and other related enzymes. This compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine within cells and tissues are influenced by various transporters and binding proteins. This compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell may influence its interactions with biomolecules and its overall biochemical effects .

属性

IUPAC Name |

5-piperidin-4-yl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)10-2-1-9(7-16-10)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRFEQFJEBTINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237761 | |

| Record name | Pyridine, 5-(4-piperidinyl)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256819-97-2 | |

| Record name | Pyridine, 5-(4-piperidinyl)-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256819-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-(4-piperidinyl)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

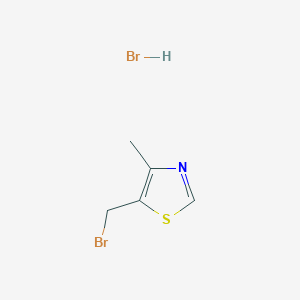

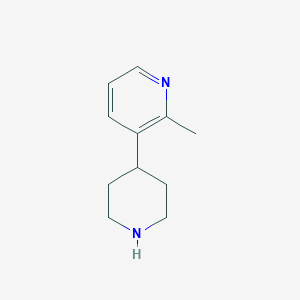

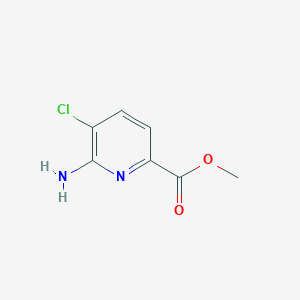

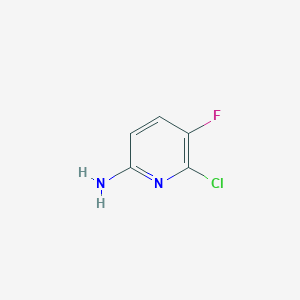

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B3094256.png)

![8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3094259.png)

![(2R,4aR,6R,7R,8R,8aR)-8-((tert-Butyldimethylsilyl)oxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B3094277.png)